molecular formula C9H18N2O2 B1522560 (S)-2-Aminomethyl-1-boc-azetidine CAS No. 1007873-90-6

(S)-2-Aminomethyl-1-boc-azetidine

Cat. No.: B1522560
CAS No.: 1007873-90-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-ZETCQYMHSA-N
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Description

(S)-2-Aminomethyl-1-boc-azetidine is a chiral azetidine derivative characterized by a tert-butyloxycarbonyl (Boc)-protected amine group at the 1-position and an aminomethyl substituent at the 2-position of the azetidine ring. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by preventing unwanted side reactions at the amine site . Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. The stereochemistry of the aminomethyl group (S-configuration) influences its interactions in chiral environments, making it valuable in asymmetric synthesis .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680172
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007873-90-6
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminomethyl-1-Boc-azetidine
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Preparation Methods

General Synthetic Strategies for Azetidines

Azetidines, including (S)-2-aminomethyl-1-boc-azetidine, are typically synthesized via ring formation or ring modification strategies involving four-membered nitrogen heterocycles. Key approaches include:

These methods aim to introduce the aminomethyl group at the 2-position with stereochemical control and install the boc protecting group on the nitrogen.

Specific Preparation Routes for this compound

Boc Protection of Azetidine Derivatives

A common initial step in preparing boc-protected azetidines involves reacting azetidine or azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. For example:

  • Synthesis of 1-tert-butyloxycarbonyl-3-azetidinone involves reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by oxidation steps to obtain the boc-protected azetidinone intermediate.

  • An improved method uses 3,3-dimethoxy-azetidine with Boc2O and triethylamine in methylene chloride at 10–40 °C, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in 91% yield.

These methods provide a boc-protected azetidine scaffold that can be further functionalized.

Introduction of the Aminomethyl Group at C-2

The aminomethyl substituent at the 2-position is introduced through nucleophilic substitution or reductive amination strategies:

  • Reductive amination of azetidine-2-carboxaldehyde derivatives : The aldehyde at the 2-position can be converted to the aminomethyl group by reaction with amines followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions.

  • Intramolecular aminolysis of epoxy amines : La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines affords azetidines with regioselective ring closure, allowing installation of substituents at the 2-position including aminomethyl groups.

  • Use of chiral tert-butanesulfinamides : A three-step scalable method involves condensation of aldehydes with chiral tert-butanesulfinamides to control stereochemistry, followed by ring closure to form azetidines with substitution at C-2, including aminomethyl groups.

Stereochemical Control

  • The use of chiral auxiliaries such as (R)- or (S)-tert-butanesulfinamides enables high diastereoselectivity in the formation of the C-2 substituent, allowing preparation of enantiomerically enriched this compound.

  • Recrystallization of chiral salts (e.g., camphorsulfonate salts) can further enhance enantiopurity from 95% to >99% ee.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Outcome Yield / Notes
1. Boc Protection Azetidine derivative + di-tert-butyl dicarbonate + triethylamine in methylene chloride at 10–40 °C Formation of boc-protected azetidine intermediate Up to 91% yield
2. Introduction of Aminomethyl Group Reductive amination: Boc-azetidine-2-carboxaldehyde + amine + NaBH(OAc)3 in CH2Cl2 at 0 °C to RT Formation of this compound High regioselectivity and stereoselectivity
3. Purification Filtration, extraction, column chromatography Isolation of pure product Enantiomeric excess can be improved by salt recrystallization

Challenges and Optimizations

  • Impurity formation : Early oxidation methods to prepare intermediates like 1-tert-butyloxycarbonyl-3-azetidinone often generated impurities and used environmentally unfriendly solvents such as dioxane and DMSO.

  • Stability of intermediates : Compounds like 3-chloropropanal, used in some synthetic routes, are unstable and prone to elimination, requiring careful handling and alternative oxidation methods.

  • Environmental and scalability considerations : Recent methods emphasize milder conditions, catalytic processes (e.g., La(OTf)3 catalysis), and fewer purification steps for scalability and greener synthesis.

Summary of Key Research Findings

Research Source Method Highlight Key Data
Patent CN111362852A Boc protection of azetidines using Boc2O and triethylamine 91% yield of boc-protected azetidine intermediate
RSC Review 2018 Various azetidine synthesis including Pd-catalyzed C-H amination and borane complexation High yields and stereoselectivity in azetidine building blocks
J. Org. Chem. 2024 Three-step scalable synthesis using chiral tert-butanesulfinamides High diastereoselectivity, good yields, and enantiopurity
RSC Advances 2017 Enantioenriched azetidines via mesylation and amination from diols 53% yield with 95% ee, improved to >99% ee by recrystallization
Frontiers Chem. 2023 La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines Efficient regioselective azetidine formation under mild conditions

Scientific Research Applications

Applications in Medicinal Chemistry

  • Building Block for Drug Synthesis :
    • (S)-2-Aminomethyl-1-boc-azetidine serves as a precursor for synthesizing various heterocyclic compounds with potential medicinal properties. Its structure allows for the introduction of additional functionalities through chemical reactions, making it a valuable intermediate in drug development .
  • Chiral Pool Source :
    • The compound can be utilized as a chiral pool starting material, facilitating the synthesis of new drug candidates with specific stereochemical requirements. This property is particularly important in the pharmaceutical industry, where the chirality of compounds can significantly influence their therapeutic effects .
  • Biological Activity :
    • Research indicates that azetidine derivatives, including this compound, exhibit notable biological activities. They have been investigated for their potential as anti-inflammatory agents, antitumor compounds, and inhibitors of various enzymes and receptors .

Synthetic Methods

Several synthetic strategies have been developed to produce this compound:

  • Boc Protection : The Boc group is used to protect the amine during synthesis, allowing selective reactions to occur at other functional groups. This protection can be removed later to reveal the reactive amine for further transformations .
  • Aza-Michael Addition : Recent studies have shown efficient methods for synthesizing azetidine derivatives through aza-Michael addition reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds .

Case Studies and Research Findings

  • Biological Profiling :
    In a study profiling azetidine-based compounds, it was found that derivatives of this compound displayed high solubility (>400 μM) in aqueous environments and exhibited low to moderate protein binding, indicating favorable pharmacokinetic properties for drug development .
  • Synthetic Versatility :
    A recent review highlighted the versatility of azetidines in synthetic chemistry, showcasing how this compound can be transformed into complex structures through various chemical reactions, enhancing its utility in creating diverse bioactive molecules .

Mechanism of Action

The mechanism of action of (S)-2-Aminomethyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The boc group enhances its stability and facilitates its binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-2-Aminomethyl-1-boc-azetidine with structurally related azetidine and piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Stability Notes
This compound C₉H₁₈N₂O₂ 186.25 Boc-protected amine, aminomethyl Peptide synthesis, chiral intermediates Stable under acidic conditions
Azetidine-2-carboxylic acid C₄H₇NO₂ 101.10 Carboxylic acid, secondary amine Proline analog, protein studies Polar, prone to zwitterionic forms
4-(2-Aminophenoxy)azetidin-2-one C₉H₁₀N₂O₂ 178.19 Aminophenoxy, ketone Pharmaceuticals, agrochemicals Aromatic interactions enhance binding
1,3-Diazetidin-2-one derivatives Varies ~150-200 Lactam ring, varied substituents Antimicrobial agents Sensitivity to hydrolysis

Key Research Findings

Synthetic Utility: The Boc group in this compound allows for selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling controlled stepwise synthesis of complex molecules. This contrasts with Azetidine-2-carboxylic acid, which lacks protecting groups and requires careful pH management during incorporation into peptides . 4-(2-Aminophenoxy)azetidin-2-one exhibits enhanced binding to aromatic receptors due to its aminophenoxy group, a feature absent in the Boc-protected derivative .

Biological Activity: Azetidine-2-carboxylic acid acts as a proline analog, disrupting collagen synthesis in plants and mammals. In contrast, this compound’s Boc group renders it biologically inert unless deprotected . 1,3-Diazetidin-2-one derivatives show antimicrobial activity but are less stable in physiological conditions compared to Boc-protected azetidines .

Physicochemical Properties: Solubility: The Boc group in this compound reduces polarity, improving solubility in organic solvents (e.g., THF, DCM) compared to Azetidine-2-carboxylic acid, which is water-soluble . Lipinski Parameters: While specific data for this compound are unavailable, its molecular weight (<500) and hydrogen bond acceptors/donors (2/1) suggest favorable drug-likeness. In contrast, 4-(2-Aminophenoxy)azetidin-2-one may violate Lipinski’s rules due to its aromatic substituents .

Biological Activity

(S)-2-Aminomethyl-1-boc-azetidine is a chiral compound that has garnered interest in medicinal chemistry due to its potential as a precursor for synthesizing biologically active molecules. This article explores its biological activity, synthesis, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈N₂O₂. The structure features a bicyclic azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances the compound's stability and reactivity, making it a versatile building block in organic synthesis.

Biological Activity Overview

While this compound itself does not exhibit a specific mechanism of action, it serves as a crucial starting material for synthesizing various derivatives with notable biological activities. The chirality of the compound allows for the selective synthesis of enantiomers that can interact differently with biological targets, which is essential in drug development.

Potential Applications

Research indicates that azetidine derivatives, including this compound, have been explored for several applications:

  • Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as STAT3 inhibition. For instance, azetidine amides have been developed that exhibit potent activity against various cancer cell lines .
  • Antimicrobial Properties : Compounds derived from this compound are being investigated for their potential antimicrobial effects, contributing to the search for new antibiotics .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. These methods often involve the use of chiral pool strategies or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. The Boc group can be selectively removed to reveal a reactive amine group, facilitating further chemical modifications.

Case Study 1: STAT3 Inhibition

A study focused on azetidine derivatives demonstrated that certain compounds exhibited significant inhibitory effects on STAT3 activity, which is implicated in cancer progression. The (R)-enantiomer of similar azetidine compounds was found to be more potent than its (S)-counterpart, highlighting the importance of chirality in biological activity .

CompoundIC50 (μM)Activity
(R)-Azetidine Amide0.52Strong STAT3 inhibition
(S)-Azetidine Amide2.22Weaker STAT3 inhibition

This case study underscores the necessity of evaluating both enantiomers in drug design to optimize therapeutic efficacy.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that specific structural modifications could enhance cellular activity and selectivity against cancer cells.

CompoundCell LineEC50 (μM)
Methyl Ester DerivativeMDA-MB-2311.8
Parent CompoundMDA-MB-2316.8

These findings suggest that structural alterations can significantly impact the biological effectiveness of azetidine derivatives.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Aminomethyl-1-Boc-azetidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves Boc protection of the azetidine nitrogen, followed by stereoselective functionalization. Key steps include:

  • Substitution reactions : Use nucleophiles (e.g., amines) under basic conditions (e.g., K₂CO₃ in DMF) to install the aminomethyl group .
  • Chiral resolution : Employ chiral auxiliaries or catalysts to ensure (S)-configuration. HPLC with chiral columns (e.g., Chiralpak® AD-H) validates enantiomeric purity .
  • Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group while preserving the azetidine ring .

Q. How can analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

  • NMR : Compare chemical shifts of the azetidine protons (δ 3.5–4.0 ppm) and Boc carbonyl (δ ~155 ppm in ¹³C NMR) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 215.2 (C₉H₁₈N₂O₂) and fragmentation patterns (e.g., loss of Boc group: m/z 115.1) .
  • IR spectroscopy : Identify Boc carbonyl stretch (~1680 cm⁻¹) and azetidine ring vibrations (~1200 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in anhydrous conditions .
  • pH sensitivity : Test stability in buffered solutions (pH 2–10). Boc groups hydrolyze under acidic conditions (pH < 3) or prolonged basic exposure .

Advanced Research Questions

Q. How do computational models predict the pharmacological interactions of this compound with target enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450. Key parameters: grid size (20 ų), exhaustiveness (8), and Lamarckian genetic algorithm .
  • ADME prediction : SwissADME estimates bioavailability (TPSA < 60 Ų, LogP ~1.5) and blood-brain barrier permeability (CNS MPO score > 4) .

Q. How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets from PubChem and MedChemExpress, noting variations in assay conditions (e.g., cell lines, IC₅₀ protocols) .
  • Dose-response validation : Replicate studies using standardized protocols (e.g., MTT assays in HEK293 cells) with internal controls (e.g., AMOZ-d5 as a reference) .

Q. What experimental designs mitigate racemization risks during functionalization of the azetidine ring?

Methodological Answer:

  • Low-temperature reactions : Perform alkylation at –78°C to minimize epimerization .
  • Chiral HPLC monitoring : Interpolate retention times with (R)-enantiomer standards to detect racemization thresholds (>98% ee required) .

Q. How do solvent polarity and steric effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Solvent screening : Compare yields in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. DMF enhances nucleophilicity but may require scavengers (e.g., Hünig’s base) to prevent side reactions .
  • Steric maps : Use molecular modeling (e.g., GaussView) to visualize steric hindrance at the aminomethyl group, guiding reagent selection (e.g., bulky electrophiles) .

Q. What strategies improve the reproducibility of azetidine-based compound synthesis across laboratories?

Methodological Answer:

  • Detailed SOPs : Specify stoichiometry (e.g., 1.2 eq Boc₂O), reaction times (e.g., 12 hr for Boc protection), and purification methods (e.g., silica gel chromatography, eluent: 3:7 EtOAc/hexane) .
  • Inter-lab validation : Share characterized samples (NMR, HRMS) via platforms like Zenodo to benchmark purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 2
(S)-2-Aminomethyl-1-boc-azetidine

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